1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone
Description
Structural Classification of Spirocyclic Diazaspiro Compounds
Spirocyclic compounds are defined by their shared spiroatom, typically a quaternary carbon or heteroatom, which connects two or more rings. The 1'-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone belongs to the heterocyclic spiro subclass, featuring nitrogen atoms within its bicyclo[3.3.1]nonane and piperidine rings. The spiro fusion at the 9-position of the bicyclo[3.3.1]nonane and the 4'-position of the piperidine creates a rigid, three-dimensional scaffold that minimizes conformational entropy—a property critical for target binding in drug design.
The InChI code $$ \text{1S/C}{18}\text{H}{19}\text{N}{3}\text{O}{4}/\text{c22-14-12-15(23)20-17(25)13(16(24)19-14)18(12)6-8-21(9-7-18)10-11-4-2-1-3-5-11}/\text{h1-5,12-13H,6-10H2},(\text{H,19,22,24})(\text{H,20,23,25}) $$ reveals functional groups critical to its reactivity, including four ketone oxygen atoms and secondary amines. The benzyl substituent at the 1'-position introduces aromaticity, enhancing π-π stacking interactions with biological targets. Comparative analysis with simpler diazaspiro systems, such as 2,8-diazaspiro[4.5]decan-1-one (PubChem CID: 22225011), highlights the increased complexity and potential bioactivity conferred by the bicyclo[3.3.1]nonane core.
Properties
IUPAC Name |
1'-benzylspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-14-12-15(23)20-17(25)13(16(24)19-14)18(12)6-8-21(9-7-18)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22,24)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFFTQOGHIIXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3C(=O)NC(=O)C2C(=O)NC3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternary Ammonium Salt Formation
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Reactants : 3-Pyridone derivatives and benzyl chloride in toluene at 90–110°C.
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Conditions : Reflux for 2 hours, followed by cooling to precipitate the quaternary salt.
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Catalytic Hydrogenation : The salt is reduced using nickel-based catalysts under 3–5 atm H₂, yielding N-benzyl-3-piperidinol intermediates.
Direct Alkylation
Multi-Step Synthesis from Piperidine Derivatives
A patented route (WO2009097405A2) outlines a four-step sequence:
| Step | Reaction | Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyanoacetate condensation | NH₄OH, ethanol, 25°C, 12 h | Dicyano-spiro intermediate |
| 2 | Hydrolysis | 50–98% H₂SO₄, 70–105°C, 1–24 h | Tetracyclic diamide |
| 3 | Decarboxylation | H₂O, reflux, 6 h | Diazaspiro diketone |
| 4 | Benzylation | Benzyl chloride, K₂CO₃, CH₃CN, 60°C | Final product |
Key Advantages : Avoids hazardous reagents (e.g., LiAlH₄) and achieves high purity (>95%).
Crystallization and Purification
Post-synthetic steps are critical for isolating the tetraone:
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Solvent Systems : Ethanol/water (1:1) for recrystallization.
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Purity : >97% achieved via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Hazard Profile | Reference |
|---|---|---|---|---|
| Acid-catalyzed | 83.3 | High | Corrosive (H₂SO₄) | |
| Quaternary salt route | 75–80 | Moderate | High-pressure H₂ | |
| Electrocatalytic | 73–82* | Experimental | Mild conditions |
*Yields reported for analogous systems.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone undergoes various chemical reactions, including:
Aminomethylation: This reaction involves the addition of aminomethyl groups to the compound, typically using formaldehyde and primary amines.
Common Reagents and Conditions:
Formaldehyde (37% aqueous): Used in aminomethylation reactions.
Primary Aliphatic Amines: React with the compound to form aminomethylated derivatives.
Red-Al: A reducing agent used in the reduction of imides.
Major Products:
Aminomethylated Derivatives: Formed through aminomethylation reactions.
Reduced Spirocyclic Compounds: Resulting from reduction reactions.
Scientific Research Applications
1’-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Biological Studies: Its potential biological activities, such as anticonvulsant and analgesic effects, are of interest for therapeutic applications.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1’-benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4’-piperidine]-2,4,6,8-tetraone involves its interaction with specific molecular targets in the body. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of Bicyclo[3.3.1]nonane Derivatives
| Compound Name | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| 1'-Benzyl-3,7-diazaspiro[...]-2,4,6,8-tetraone (Target) | Benzyl (1'-position), piperidine spiro | 250.25 (calc.) | Rigid spiro core, tetraone groups, enhanced lipophilicity from benzyl |
| 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane]-2,4,6,8-tetraone | Cyclohexane spiro | 250.25 | Similar tetraone core; cyclohexane spiro reduces steric bulk |
| 9-Methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone | Methyl, phenyl (C9) | 326.30 | Non-spiro; phenyl enhances π-π interactions, methyl increases hydrophobicity |
| 3,7-Diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane (Bispidine synthon) | Allyl groups | 264.23 | Versatile intermediate for alkaloid synthesis; flexible substituents |
- Spiro vs. Non-Spiro Derivatives: The target compound’s spiro architecture restricts conformational mobility compared to non-spiro analogs like 9-methyl-9-phenyl derivatives, which exhibit greater torsional freedom .
- Substituent Effects : The benzyl group enhances lipophilicity and may improve blood-brain barrier penetration relative to cyclohexane or methyl substituents .
Supramolecular and Crystallographic Features
Table 2: Hydrogen Bonding and Crystal Packing
- The benzyl substituent in the target compound disrupts ribbon-like hydrogen-bonded networks seen in simpler analogs (e.g., 9,9-dimethyl derivatives), instead forming zigzag chains due to steric hindrance .
- Non-spiro derivatives (e.g., 9-methyl-9-phenyl) form solvent-inclusive structures (e.g., DMF monosolvate), whereas spiro compounds exhibit tighter packing .
Conformational Stability
Bicyclo[3.3.1]nonane derivatives predominantly adopt chair-chair conformations (ΔG = 2.3–2.5 kcal/mol vs. chair-boat).
Biological Activity
1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone (CAS No. 1176981-06-8) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.
Basic Information
- Molecular Formula : C18H19N3O4
- Molar Mass : 341.36 g/mol
- Chemical Structure : The compound features a bicyclic structure with multiple nitrogen atoms, contributing to its biological properties.
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone exhibits various biological activities that are primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antitumor Effects : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Neurological Implications : Given its diazaspiro structure, there is interest in exploring its neuroprotective effects and potential as a treatment for neurodegenerative diseases.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of 1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antitumor Activity Assessment
In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 50 µM:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
The mechanism of action was further investigated using flow cytometry, which indicated an increase in apoptotic cells post-treatment.
Neuroprotective Potential
Research into the neuroprotective effects of the compound showed promising results in cellular models of oxidative stress. The compound was able to reduce reactive oxygen species (ROS) levels significantly:
| Treatment | ROS Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 µM) | 45 |
Q & A
Q. What synthetic routes are recommended for preparing 1'-Benzyl-3,7-diazaspiro[...]tetraone, and how can reaction yields be optimized?
The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and purification. For example:
- Stepwise functionalization : Start with a tetraoxobispidine core (e.g., 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone) and introduce substituents via alkylation or benzylation. Yields vary significantly (8–88%) depending on solvent systems and reaction conditions, as seen in analogous syntheses of benzoylpiperidine derivatives .
- Purification : Use gradient elution (e.g., n-hexane/EtOAc mixtures) to isolate solids, confirmed via HPLC (>95% purity at 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can NMR and HPLC be employed to confirm structural integrity and purity?
- 1H/13C-NMR : Assign peaks to confirm spirocyclic and benzyl groups. For example, benzylic protons typically appear as singlets (δ 4.04–5.60 ppm), while piperidine protons show multiplet splitting (δ 1.70–3.74 ppm) .
- HPLC : Monitor retention times (e.g., 11.351–13.036 minutes) and peak areas (>95%) to assess purity. Adjust mobile phases (e.g., acetonitrile/water) to resolve impurities .
Q. What structural insights can X-ray crystallography provide for this compound?
X-ray diffraction reveals:
- Bicyclic framework : The diazaspiro system adopts a chair-boat conformation with equatorial aryl substituents, as observed in related 3,7-diazabicyclo[3.3.1]nonane derivatives .
- Supramolecular interactions : Hydrogen bonding between carbonyl groups and solvent molecules (e.g., DMF) stabilizes the crystal lattice .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of N-functionalization (e.g., chlorination or alkylation)?
Q. How should researchers address contradictions in conformational data between computational models and experimental results?
- Cross-validation : Compare X-ray-derived bond angles with DFT-optimized geometries. For example, chair-boat conformations in crystals may differ from solution-phase NMR data due to solvent effects .
- Dynamic NMR : Analyze temperature-dependent spectra to detect slow conformational interconversions (e.g., aryl group rotation barriers) .
Q. What strategies enhance stereoselectivity in spirocyclic derivatives of this compound?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tetraoxobispidine synthons) to control spirocenter configuration .
- Asymmetric catalysis : Apply transition-metal complexes (e.g., Ru-based) for π-facial selectivity in carbonyl reductions, as demonstrated in bicyclo[3.3.1]nonane diketone studies .
Q. How can supramolecular interactions in the solid state be leveraged for material design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
